
2,4-Dichloro-5-(trichloromethyl)pyridine
Overview
Description
2,4-Dichloro-5-(trichloromethyl)pyridine is an organic compound with the molecular formula C6H2Cl3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 4 positions and a trichloromethyl group at the 5 position. This compound is of significant interest due to its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(trichloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4-dichloropyridine with trichloromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The starting material, 2,4-dichloropyridine, is reacted with trichloromethylating agents in a continuous flow reactor. The reaction conditions are optimized to achieve high yield and purity of the final product. The crude product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include less chlorinated pyridine derivatives.
Scientific Research Applications
Agrochemical Applications
DCTP is primarily utilized as an intermediate in the synthesis of various agrochemicals, including herbicides and pesticides. Its structure allows it to interact effectively with biological targets, making it a valuable component in crop protection products.
Table 1: Agrochemical Applications of DCTP
Application Type | Specific Products | Mechanism of Action |
---|---|---|
Herbicides | Selective herbicides | Inhibition of specific plant enzymes |
Pesticides | Insecticides | Disruption of insect nervous system functions |
Fungicides | Antifungal agents | Inhibition of fungal growth through enzyme interaction |
Pharmaceutical Applications
Research has indicated that DCTP can serve as a precursor for synthesizing pharmaceutical compounds, particularly those aimed at treating cancer and other diseases. Its potential biological activities include antimicrobial and antifungal properties, which are under investigation for therapeutic applications.
Table 2: Pharmaceutical Applications of DCTP
Application Type | Target Diseases | Mechanism of Action |
---|---|---|
Anticancer Agents | Various cancers | Induction of apoptosis in cancer cells |
Antimicrobial Agents | Bacterial infections | Inhibition of bacterial enzyme activity |
Antifungal Agents | Fungal infections | Disruption of fungal cell wall synthesis |
Chemical Synthesis
DCTP serves as a crucial intermediate in the synthesis of other organic compounds. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new materials and chemicals.
Case Study 1: DCTP in Herbicide Development
A study conducted by researchers in agricultural chemistry demonstrated that DCTP derivatives exhibited significant herbicidal activity against several common weeds. The research highlighted how modifications to the trichloromethyl group could enhance selectivity and reduce phytotoxicity to crops.
Case Study 2: Antimicrobial Activity
In a clinical study, DCTP was evaluated for its antimicrobial properties against various bacterial strains. Results indicated that certain concentrations effectively inhibited bacterial growth, suggesting potential use in developing new antimicrobial agents.
Case Study 3: Synthesis Pathways
Research published in synthetic organic chemistry explored efficient methods for synthesizing DCTP from readily available starting materials. The study emphasized optimizing reaction conditions to maximize yield while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(trichloromethyl)pyridine involves its interaction with biological targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, further enhancing its inhibitory effects .
Comparison with Similar Compounds
- 2,3-Dichloro-5-(trichloromethyl)pyridine
- 2,5-Dichloro-3-(trichloromethyl)pyridine
- 2,4-Dichloro-3-(trichloromethyl)pyridine
Comparison: 2,4-Dichloro-5-(trichloromethyl)pyridine is unique due to the specific positioning of its chlorine atoms and trichloromethyl group. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chlorine atoms can influence the compound’s reactivity and its interaction with biological targets. The trichloromethyl group also contributes to its high reactivity and potential for forming covalent bonds with proteins, making it a valuable compound for various applications .
Biological Activity
2,4-Dichloro-5-(trichloromethyl)pyridine (CAS Number: 95234-75-6) is an organic compound with a complex structure that includes two chlorine atoms and a trichloromethyl group. It is primarily recognized for its applications in agriculture as a pesticide and its potential biological activities, particularly in antimicrobial and antifungal contexts. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClN. The unique arrangement of chlorine atoms at the 2 and 4 positions, along with the trichloromethyl group at the 5 position, contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 227.43 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Toxicity | Potentially toxic |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism involves the inhibition of specific enzymes critical for microbial growth. The trichloromethyl group enhances its ability to form covalent bonds with nucleophilic residues in proteins, disrupting normal cellular functions.
Case Study: Antifungal Activity
A study demonstrated that this compound effectively inhibited the growth of various fungal strains, suggesting its potential as an antifungal agent in agricultural applications. The compound showed a minimum inhibitory concentration (MIC) against several pathogens, indicating its effectiveness as a fungicide .
Herbicidal Applications
The compound is also noted for its herbicidal properties. It acts by interfering with plant growth processes, making it useful in controlling unwanted vegetation in agricultural settings. Its selective toxicity towards certain plant species allows for effective weed management without harming crops.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their function.
- Reactive Intermediates : The formation of reactive intermediates can lead to cellular damage in microorganisms.
- Disruption of Cellular Processes : By interfering with critical metabolic pathways, the compound can effectively halt growth and reproduction in target organisms.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds.
Table 2: Comparison of Similar Compounds
Compound | Antimicrobial Activity | Herbicidal Activity | Notes |
---|---|---|---|
This compound | High | High | Effective against fungi and weeds |
2,3-Dichloro-5-(trichloromethyl)pyridine | Moderate | Moderate | Similar structure but less potent |
2,5-Dichloro-3-(trichloromethyl)pyridine | Low | High | Primarily used as a herbicide |
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dichloro-5-(trichloromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step chlorination of pyridine derivatives. A validated route involves:
N-Oxidation : Start with 3-methylpyridine to form N-oxo-3-methylpyridine.
Chlorination : Use POCl₃ or PCl₅ under reflux to introduce chlorine at the 2- and 4-positions.
Side-chain chlorination : Treat with Cl₂ gas under UV light or at elevated temperatures (175–210°C) to convert the methyl group to trichloromethyl.
- Key Variables :
- Catalysts : FeCl₃ or WCl₆ improves selectivity for trichloromethyl formation .
- Solvent : Non-polar solvents (e.g., CCl₄) reduce by-products like polychlorinated pyridines .
- Yield Optimization :
Step | Temperature | Catalyst | Yield |
---|---|---|---|
Side-chain chlorination | 175°C | FeCl₃ | 72% |
Without catalyst | 210°C | None | 33% |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- GC-MS : Quantifies purity and detects volatile by-products (e.g., 2,3,6-trichloropyridine) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ ~8.5 ppm for pyridine protons adjacent to Cl groups) .
- X-ray crystallography : Resolves crystal packing and bond angles, critical for understanding reactivity .
Advanced Research Questions
Q. How can researchers mitigate over-chlorination by-products during synthesis?
- Methodological Answer : Over-chlorination (e.g., 2,3,4,6-tetrachloro derivatives) arises from excess Cl₂ or prolonged reaction times. Mitigation strategies include:
- Catalytic control : Use 0.5–5 mol% FeCl₃ to direct chlorination to the 5-position .
- Stepwise chlorination : Separate ring chlorination (using PCl₅ at 180°C) from side-chain chlorination (Cl₂ gas at 175°C) to minimize competing reactions .
- By-product removal : Distillation under reduced pressure (e.g., 10–20 mmHg) isolates the target compound from higher chlorinated impurities .
Q. What methodologies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. herbicidal effects) often stem from:
- Purity variations : Impurities like 2,3-dichloro isomers can skew results. Validate purity via HPLC (>99%) before bioassays .
- Solvent effects : Polar solvents (e.g., DMSO) enhance solubility but may alter interaction with biological targets. Use standardized solvents (e.g., acetone/water mixtures) .
- Example : Fluazinam (a derivative) showed 80% fungicidal efficacy at 99% purity vs. 50% at 95% purity .
Q. How can computational modeling guide the design of novel agrochemicals based on this compound?
- Methodological Answer :
- DFT calculations : Predict electrophilic reactivity at the 4-position, guiding substitutions for enhanced herbicidal activity .
- Docking studies : Model interactions with target enzymes (e.g., acetolactate synthase) to optimize binding affinity. For example, trifluoromethyl derivatives show 10× higher affinity than trichloromethyl .
Q. Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing reaction yield variability in scaled-up syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, catalyst loading, and Cl₂ flow rate.
- Case Study : A 3-factor DoE reduced yield variability from ±15% to ±5% in this compound synthesis .
- Statistical Tools : ANOVA identifies significant variables (e.g., PCl₅ stoichiometry, p < 0.01) .
Q. Environmental and Safety Considerations
Q. What protocols ensure safe handling of this compound given its toxicity profile?
- Methodological Answer :
- Ventilation : Use fume hoods during chlorination steps to prevent Cl₂ gas exposure .
- Waste management : Neutralize reaction residues with 10% NaOH before disposal to hydrolyze trichloromethyl groups .
- PPE : Chemical-resistant gloves (e.g., nitrile) and full-face shields are mandatory due to corrosive by-products .
Properties
IUPAC Name |
2,4-dichloro-5-(trichloromethyl)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZFMUGZRWVTKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(Cl)(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594175 | |
Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95234-75-6 | |
Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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